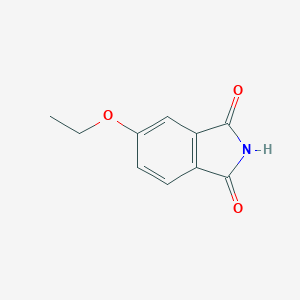

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound that has been the subject of various synthetic studies. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related isoindole-1,3-dione derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be achieved through various methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation has been shown to yield polyfunctionalized isochromeno[4,3-b]indol-5(11H)-one derivatives with high regioselectivity and in good yields . Another approach involves the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA to produce epoxide derivatives, followed by cis-hydroxylation and acetylation to obtain triacetate derivatives . These methods demonstrate the versatility in synthesizing isoindole-1,3-dione derivatives, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be complex, with the potential for various isomers. For example, the study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] revealed the presence of E- and Z-isomers, with the Z-conformer characterized by NMR spectroscopy and X-ray single crystal diffraction analysis . This indicates that the molecular structure of this compound could also exhibit isomerism, which would be an important consideration in its analysis.

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can undergo various chemical reactions. The synthesis of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, for example, was achieved by heating sarcosine and paraformaldehyde in the presence of a quinone . This suggests that the ethoxy derivative may also be amenable to similar synthetic strategies, potentially involving alkylation reactions to introduce the ethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can vary widely depending on their substitution patterns. While the papers provided do not detail the properties of this compound specifically, they do suggest that such compounds are likely to have interesting and diverse chemical behaviors due to their polyfunctionalized nature . The presence of substituents such as ethoxy groups would influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Reactivity

- Heterocyclic Compound Synthesis : Isatin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," are known for their versatility in synthesizing a wide range of N-heterocycles. These compounds undergo various reactions to form new heterocyclic compounds, playing a crucial role in the development of pharmaceuticals and other applications (Sadeghian & Bayat, 2022).

Biological Activities

- Pharmacological Properties : The review of hydantoin derivatives, including "this compound," highlights their significance in medicinal chemistry. These compounds exhibit a variety of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications (Shaikh et al., 2023).

Applications in Material Science

- Polymer and Material Synthesis : The compound's derivatives have been studied for their potential use in synthesizing polymers and materials. For instance, research on furan derivatives and their sustainable access to new-generation polymers and functional materials highlights the role of similar compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Isoindole-1,3-dione derivatives, to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Isoindole-1,3-dione derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Isoindole-1,3-dione derivatives are known to influence a range of biochemical pathways, leading to downstream effects .

Result of Action

Isoindole-1,3-dione derivatives are known to have a broad range of biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione . .

properties

IUPAC Name |

5-ethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKCUHMZOIRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)